molecular formula C18H14O3 B6364620 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% CAS No. 1183693-82-4

5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95%

Cat. No. B6364620
CAS RN: 1183693-82-4
M. Wt: 278.3 g/mol
InChI Key: KPMJTUVDANDPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% (5-MNA), is a synthetic compound belonging to the class of phenylacetic acid derivatives. It is a white powder with a molecular weight of 219.24 g/mol and a melting point of about 140°C. 5-MNA is a versatile compound that is widely used in the synthesis of organic compounds, pharmaceuticals, and other materials. It is also used in the synthesis of a variety of drugs and is used in laboratory experiments due to its stability and low toxicity.

Mechanism of Action

5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% acts as a catalyst in the synthesis of organic compounds and pharmaceuticals. It acts as an acid catalyst in the condensation of the reaction product with benzaldehyde. The acid catalyst increases the rate of reaction and helps to form the desired product.
Biochemical and Physiological Effects
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% has been found to have no adverse effects on the body. It is non-toxic and does not affect the biochemical and physiological processes of the body. It has been found to be stable and non-irritating to the skin.

Advantages and Limitations for Lab Experiments

5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% has a number of advantages and limitations for use in laboratory experiments. The advantages of using 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% include its stability and low toxicity, its ability to act as a catalyst in the synthesis of organic compounds and pharmaceuticals, and its non-irritating nature. The limitations of using 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% include its limited availability and its low solubility in water.

Future Directions

The future of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% is promising as it is widely used in the synthesis of organic compounds, pharmaceuticals, and other materials. In the future, 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% could be used to synthesize more complex compounds and drugs. It could also be used in the synthesis of polymers and other materials. Additionally, further research into the biochemical and physiological effects of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% could lead to new applications in medicine and other fields.

Synthesis Methods

5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 5-bromo-2-naphthoic acid with sodium methoxide in methanol. The second step involves the condensation of the reaction product with benzaldehyde in the presence of an acid catalyst. This two-step process yields 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% in 95% purity.

Scientific Research Applications

5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% is widely used in scientific research, especially in the synthesis of organic compounds, pharmaceuticals, and other materials. It is also used in the synthesis of a variety of drugs and is used in laboratory experiments due to its stability and low toxicity. 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% has been used in the synthesis of various drugs, such as aminoketones, fluoroquinolones, and quinolones. It has also been used in the synthesis of various polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

5-methoxy-2-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-13-9-10-16(17(11-13)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMJTUVDANDPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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